2-Fluoro-3-iodo-4-methylbenzoic acid

pKa prediction benzoic acid acidity Hammett substituent constants

2-Fluoro-3-iodo-4-methylbenzoic acid (CAS 882679-89-2) is a halogenated benzoic acid derivative with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol. The compound features a unique 2-fluoro-3-iodo-4-methyl substitution pattern on the benzoic acid core, yielding a predicted acid dissociation constant (pKa) of 3.09 ± 0.10 and a logP of 2.44.

Molecular Formula C8H6FIO2
Molecular Weight 280.03 g/mol
CAS No. 882679-89-2
Cat. No. B1526703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-iodo-4-methylbenzoic acid
CAS882679-89-2
Molecular FormulaC8H6FIO2
Molecular Weight280.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)F)I
InChIInChI=1S/C8H6FIO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12)
InChIKeyPAAKRIQUPXJQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-iodo-4-methylbenzoic acid (CAS 882679-89-2): A Triply Substituted Halogenated Benzoic Acid Building Block


2-Fluoro-3-iodo-4-methylbenzoic acid (CAS 882679-89-2) is a halogenated benzoic acid derivative with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol . The compound features a unique 2-fluoro-3-iodo-4-methyl substitution pattern on the benzoic acid core, yielding a predicted acid dissociation constant (pKa) of 3.09 ± 0.10 and a logP of 2.44 . It is primarily utilized as a synthetic intermediate in medicinal chemistry, agricultural chemistry, and materials science, where the orthogonal reactivity of the aryl iodide (cross-coupling handle) and the electronic influence of the ortho-fluorine and para-methyl substituents provide a differentiated scaffold for constructing complex molecules .

Why 2-Fluoro-3-iodo-4-methylbenzoic Acid Cannot Be Replaced by Generic Halogenated Benzoic Acid Analogs


The simultaneous presence of a 2-fluoro, 3-iodo, and 4-methyl substituent on the benzoic acid ring creates a unique steric and electronic environment that cannot be replicated by any single structural analog . The iodine atom at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, modulating both the acidity of the carboxylic acid and the electron density of the aromatic ring [1]. The para-methyl group introduces steric bulk and donates electron density through hyperconjugation, partially counterbalancing the fluorine effect. As a result, the compound's physicochemical properties—including its pKa, lipophilicity (logP), density, and boiling point—fall at distinct intermediate values relative to its closest analogs, making generic substitution without quantitative re-optimization impractical for applications where precise reactivity, solubility, or pharmacokinetic parameters are required [2].

Quantitative Differentiation of 2-Fluoro-3-iodo-4-methylbenzoic Acid Against Its Closest Structural Analogs


Acid Dissociation Constant (pKa): Intermediate Acidity Driven by Ortho-Fluoro and Para-Methyl Effects

The predicted pKa of 2-fluoro-3-iodo-4-methylbenzoic acid (3.09 ± 0.10) lies between that of the non-methylated analog 2-fluoro-3-iodobenzoic acid (2.92 ± 0.10) and the non-fluorinated analog 3-iodo-4-methylbenzoic acid (4.02 ± 0.10) [1]. This intermediate value reflects the opposing electronic effects of the electron-withdrawing ortho-fluorine (acid-strengthening) and the electron-donating para-methyl group (acid-weakening). The net result is a ~0.17 unit increase in pKa relative to the fluorine-only analog and a ~0.93 unit decrease relative to the methyl-only analog, providing a tunable acidity profile not achievable with either comparator alone.

pKa prediction benzoic acid acidity Hammett substituent constants

Lipophilicity (LogP): Moderate Partition Coefficient Balancing Membrane Permeability and Aqueous Solubility

The predicted logP of 2-fluoro-3-iodo-4-methylbenzoic acid is 2.44, which is notably different from its closest analogs: 2-fluoro-3-iodobenzoic acid (logP = 2.98), 3-iodo-4-methylbenzoic acid (logP = 3.07), 2-fluoro-4-methylbenzoic acid (logP = 2.24), and 2-iodo-4-methylbenzoic acid (logP = 2.50) [1]. The presence of the polar fluorine atom reduces lipophilicity relative to the non-fluorinated iodo-methyl analog (ΔlogP = -0.63), while the methyl group increases lipophilicity relative to the non-methylated fluoro-iodo analog (ΔlogP = -0.54). This positions the compound in a moderate lipophilicity range that is often considered favorable for oral bioavailability (Lipinski's Rule of Five: logP < 5).

logP prediction lipophilicity drug-likeness

Density: Lower Density Relative to Non-Methylated Fluoro-Iodo Analog

The predicted density of 2-fluoro-3-iodo-4-methylbenzoic acid is 1.937 ± 0.06 g/cm³, which is significantly lower than that of 2-fluoro-3-iodobenzoic acid (2.074 ± 0.06 g/cm³) and higher than 2-fluoro-4-methylbenzoic acid (1.258 ± 0.06 g/cm³) [1]. The lower density relative to the non-methylated analog is attributable to the additional methyl group, which disrupts efficient crystal packing by introducing steric bulk. This can influence solid-state properties such as crystallinity, solubility, and formulation behavior.

density molecular packing crystallinity

Boiling Point: Elevated Boiling Point Indicative of Enhanced Intermolecular Interactions

The predicted boiling point of 2-fluoro-3-iodo-4-methylbenzoic acid is 350.9 ± 42.0 °C, which is notably higher than that of 2-fluoro-3-iodobenzoic acid (331.0 ± 27.0 °C) and 2-fluoro-4-methylbenzoic acid (271.7 ± 20.0 °C) [1]. The elevated boiling point relative to the non-methylated analog (ΔTb = +19.9 °C) is consistent with the increased molecular weight and enhanced van der Waals interactions conferred by the para-methyl group. This can indicate stronger intermolecular forces in the liquid phase and potentially higher thermal stability during synthetic transformations.

boiling point thermal stability intermolecular forces

Orthogonal Reactivity: Simultaneous Presence of Aryl Iodide Cross-Coupling Handle and Carboxylic Acid Functional Group

The 3-iodo substituent on the aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), while the carboxylic acid group at the 1-position enables amide bond formation, esterification, or further derivatization [1]. This orthogonal bifunctionality is shared with other iodo-benzoic acids; however, the 2-fluoro-4-methyl substitution pattern uniquely modulates the electronic environment, potentially altering coupling reaction rates and regioselectivity. In contrast, 2-fluoro-3-iodobenzoic acid lacks the para-methyl group, which may result in different steric shielding of the iodine center during oxidative addition, while 3-iodo-4-methylbenzoic acid lacks the ortho-fluorine, which can influence the electrophilicity of the aryl iodide through inductive effects .

Suzuki coupling Sonogashira coupling amide coupling orthogonal reactivity

Unique Substitution Pattern: No Single Analog Replicates the Full Steric and Electronic Profile

An analysis of commercially available halogenated benzoic acid building blocks reveals that no single analog simultaneously provides an ortho-fluorine (electron-withdrawing), meta-iodine (cross-coupling handle), and para-methyl (electron-donating, steric bulk) substituent . The closest analogs each lack one or more of these features: 2-fluoro-3-iodobenzoic acid lacks the 4-methyl; 3-iodo-4-methylbenzoic acid lacks the 2-fluoro; 2-fluoro-4-methylbenzoic acid lacks the 3-iodo; and 2-iodo-4-methylbenzoic acid has iodine at the 2-position rather than the 3-position, altering the electronic and steric profile of the cross-coupling site. This unique substitution pattern occupies a distinct region of chemical space that may be critical for structure-activity relationship (SAR) exploration where subtle electronic or steric tuning is required.

SAR structure-activity relationship chemical space scaffold diversity

Optimal Application Scenarios for Procuring 2-Fluoro-3-iodo-4-methylbenzoic Acid


Medicinal Chemistry Lead Optimization Requiring Balanced Acidity and Lipophilicity

In lead optimization programs where the carboxylic acid moiety is retained for target engagement (e.g., integrin antagonists, PPAR agonists, or enzyme inhibitors with carboxylate recognition), the intermediate pKa of 3.09 offers a distinct ionization profile at physiological pH relative to both more acidic (2-fluoro-3-iodobenzoic acid, pKa 2.92) and less acidic (3-iodo-4-methylbenzoic acid, pKa 4.02) comparators . The moderate logP of 2.44 may also improve membrane permeability relative to the more lipophilic iodo-methyl analog (logP 3.07), while maintaining sufficient solubility for in vitro assay compatibility .

Cross-Coupling-Derivatization Sequences for Parallel Library Synthesis

The orthogonal aryl iodide and carboxylic acid functional groups enable sequential diversification: first, Suzuki-Miyaura coupling at the 3-iodo position to install aryl/heteroaryl diversity, followed by amide coupling at the carboxylic acid to generate a library of amide analogs . The 4-methyl group provides steric bias that may influence coupling efficiency with ortho-substituted boronic acids, while the 2-fluoro group modulates the electronic character of the resulting biaryl products, potentially affecting downstream biological activity .

Fluorinated Building Block for Agrochemical Intermediate Synthesis

Fluorinated aromatic carboxylic acids are privileged scaffolds in agrochemical discovery due to the metabolic stability conferred by the C-F bond. The 2-fluoro-3-iodo-4-methylbenzoic acid scaffold provides an entry point for the synthesis of fluorinated herbicides or fungicides where a para-methyl substituent mimics natural substrates while the iodo group allows late-stage diversification . The lower density (1.937 g/cm³) relative to non-methylated fluoro-iodo analogs may also facilitate handling and formulation during process development .

Material Science: Synthesis of Fluorinated Liquid Crystal or Polymer Precursors

The combination of fluorine and iodine substituents on a benzoic acid core is valuable for the synthesis of advanced materials, including fluorinated liquid crystals and functional polymers. The aryl iodide group permits transition metal-catalyzed polymerization or coupling to generate extended π-conjugated systems, while the fluorine atom enhances thermal stability and dielectric anisotropy . The elevated boiling point (350.9 °C) of this compound relative to non-methylated analogs suggests sufficient thermal stability for high-temperature polymerization conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-iodo-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.